molecular formula C12H11N5O2 B1384618 2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1416340-51-6

2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B1384618
CAS No.: 1416340-51-6
M. Wt: 257.25 g/mol
InChI Key: ZEMAMVNIYOFSCU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Architecture

The compound 2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one derives its systematic name from the IUPAC rules for heterocyclic systems. The parent structure is the 3,4-dihydropyrimidin-4-one ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 4. Substituents are appended at positions 2 and 6:

  • Position 2 : A 1H-pyrazol-1-yl group, which is a five-membered aromatic ring with two adjacent nitrogen atoms. This pyrazole moiety is further substituted at positions 3 and 5:
    • Position 3 : A furan-2-yl group (a five-membered oxygen-containing heterocycle).
    • Position 5 : An amino (-NH2) group.
  • Position 6 : A methyl (-CH3) group.

The molecular formula is C12H13N5O2 , with a molecular weight of 257.25 g/mol . The structure integrates three heterocyclic systems: dihydropyrimidinone, pyrazole, and furan (Figure 1). The dihydropyrimidinone core exists in a partially saturated state, with conjugated π-electrons localized across the N1-C2-N3-C4 region, while the pyrazole and furan rings contribute aromatic stability.

Table 1: Key Molecular Descriptors

Property Value
Molecular formula C12H13N5O2
Molecular weight 257.25 g/mol
Hydrogen bond donors 3 (2 × NH, 1 × NH2)
Hydrogen bond acceptors 5 (2 × N, 3 × O)

Crystallographic Analysis and Conformational Studies

While direct X-ray diffraction data for this specific compound is not publicly available, analogous dihydropyrimidinone derivatives provide insight into its likely conformational behavior. For example, related structures such as ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit a flattened boat conformation in the dihydropyrimidinone ring, with puckering parameters (q2, φ2) of 0.12 Å and 180°, respectively . The pyrazole and furan substituents are expected to adopt coplanar orientations relative to the dihydropyrimidinone core, minimizing steric clashes.

Key structural features inferred from similar compounds include:

  • Intramolecular hydrogen bonding : The amino group (-NH2) on the pyrazole may form a six-membered hydrogen-bonded ring with the carbonyl oxygen of the dihydropyrimidinone, stabilizing the s-cis conformation .
  • Intermolecular interactions : The methyl group at position 6 likely participates in van der Waals interactions , influencing crystal packing density.
  • Dihedral angles : The furan ring is predicted to form a ~40° dihedral angle with the pyrazole plane, as observed in pyrazole-furan hybrids .

Table 2: Predicted Crystallographic Parameters

Parameter Value
Space group P21/n
Unit cell dimensions a = 7.9 Å, b = 15.7 Å, c = 20.2 Å
Density ~1.4 g/cm³

Electronic Structure and Tautomeric Behavior

The electronic structure of this compound is dominated by the conjugation pathways across its heterocyclic systems. Density functional theory (DFT) calculations on analogous dihydropyrimidinones reveal:

  • Pyrazole ring : The amino group at position 5 donates electron density into the ring via resonance, increasing aromaticity. This is evidenced by NBO charges showing a -0.32 e⁻ charge on the pyrazole N2 atom .
  • Dihydropyrimidinone core : The carbonyl group at position 4 polarizes the ring, creating a dipole moment of ~4.2 D directed toward the oxygen atom .
  • Furan substituent : The electron-rich oxygen atom induces π-electron delocalization , reducing the HOMO-LUMO gap by ~0.8 eV compared to non-furan analogs .

Tautomeric equilibria are critical in this system:

  • Pyrazole tautomerism : The 1H-pyrazole form is favored over 2H-pyrazole due to aromatic stabilization (resonance energy ~30 kcal/mol) .
  • Dihydropyrimidinone tautomerism : The 4-keto tautomer predominates over enolic forms, as the carbonyl group benefits from conjugation with the N3 lone pair .

Figure 2: Dominant Tautomeric Forms

  • Tautomer A : 3,4-Dihydropyrimidin-4-one with 1H-pyrazole (95% population at 298 K).
  • Tautomer B : Enolic form with N-H···O hydrogen bonding (<5% population) .

The methyl group at position 6 exerts an electron-donating inductive effect , further stabilizing the keto tautomer by ~2.3 kcal/mol relative to unmethylated analogs . This electronic modulation is consistent with structure-activity relationship (SAR) studies showing enhanced bioactivity in methyl-substituted dihydropyrimidinones .

Properties

IUPAC Name

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-7-5-11(18)15-12(14-7)17-10(13)6-8(16-17)9-3-2-4-19-9/h2-6H,13H2,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMAMVNIYOFSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H13N5O2
  • Molecular Weight : 271.28 g/mol
  • CAS Number : 1207025-11-3

Structure

The structure of this compound features a fused heterocyclic system that includes a pyrazole and pyrimidine ring, which is critical for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds containing the dihydropyrimidinone scaffold exhibit significant antiviral properties. For instance, derivatives of this compound have shown effectiveness against various viral targets:

  • Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral enzymes or interference with viral replication processes. For example, some derivatives have been reported to inhibit the NS5B RNA polymerase of Hepatitis C Virus (HCV) with IC50 values in the low micromolar range .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research has demonstrated that similar dihydropyrimidinones can induce apoptosis in cancer cells:

  • Case Study : A study highlighted that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in various signaling pathways:

  • Adenylyl Cyclase Inhibition : Some analogs have been shown to selectively inhibit adenylyl cyclase type 1 (AC1), which is linked to chronic pain sensitization. In vitro studies revealed that these compounds could reduce cAMP production effectively, suggesting a potential role in pain management therapies .

Binding Affinity Studies

Binding affinity studies using radiolabeled ligands have provided insights into the interaction of this compound with various receptors:

CompoundTarget ReceptorBinding Affinity (Ki)
This compoundA2B Adenosine ReceptorLow nanomolar range
Analog 1AC11.4 μM
Analog 2AC846% inhibition at IC90

These studies indicate that modifications to the core structure can significantly influence binding affinity and selectivity for specific receptors.

Scientific Research Applications

Biological Activities

Anticancer Activity
Research indicates that compound X exhibits promising anticancer properties. Studies have shown its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting the cell cycle, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
Compound X has been evaluated for its antimicrobial activities against a range of pathogens. It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum activity suggests potential applications in developing new antibiotics or antifungal agents .

Potential Therapeutic Uses

Anti-inflammatory Effects
In preclinical studies, compound X has shown anti-inflammatory effects by inhibiting key inflammatory pathways. This property could be beneficial for treating conditions such as arthritis or other inflammatory diseases .

Neuroprotective Properties
Emerging research suggests that compound X may possess neuroprotective effects. It has been observed to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Synthetic Methodologies

The synthesis of compound X typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrazole Ring : Utilizing furan derivatives and hydrazine to construct the pyrazole moiety.
  • Pyrimidinone Formation : Condensation reactions that lead to the formation of the pyrimidinone structure.
  • Final Modifications : Methylation or other functional group modifications to achieve the desired compound.

Case Studies

Study Objective Findings
Study 1Investigate anticancer effectsCompound X showed IC50 values in the micromolar range against breast cancer cells, indicating significant cytotoxicity .
Study 2Evaluate antimicrobial propertiesEffective against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 3Assess anti-inflammatory potentialReduced TNF-alpha levels in vitro, suggesting a mechanism for its anti-inflammatory action .
Study 4Explore neuroprotective effectsInhibited neuronal cell death in models of oxidative stress, supporting its potential for neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Notes
Target Compound: 2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one 6-methyl, furan-2-yl, 5-amino-pyrazole C₁₁H₁₂N₅O₂ 257.25 Not explicitly stated Discontinued commercial availability
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one 5-ethyl, 6-methyl, thiophen-2-yl (replaces furan) C₁₄H₁₅N₅OS 301.37 1207024-88-1 Higher molecular weight due to thiophene and ethyl group
2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one 6-propyl (vs. 6-methyl in target compound) C₁₄H₁₅N₅O₂ 285.30 1207000-54-1 Increased alkyl chain length may enhance lipophilicity
2-(3-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one 3-hydroxyphenyl (no pyrazole moiety) C₁₁H₁₀N₂O₂ 202.21 81136-42-7 Simplified structure; lacks fused pyrazole-furan system
2-(2-chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one 2-chloropyridin-4-yl (electron-withdrawing substituent) C₁₀H₈ClN₃O 221.65 Not provided Chlorine substituent may alter electronic properties

Key Structural and Functional Insights

The absence of the pyrazole-furan moiety in simpler analogs (e.g., 2-(3-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one ) reduces structural complexity but limits multifunctional interactions.

Alkyl Chain Modifications :

  • The 6-propyl variant exhibits a longer alkyl chain than the target compound’s 6-methyl group, which could enhance membrane permeability in pharmacological contexts.

Electronic Modulation: Electron-withdrawing groups (e.g., chlorine in 2-(2-chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one ) may stabilize the pyrimidinone ring through resonance effects, altering reactivity.

Commercial and Research Status

  • Recent patents (e.g., Enamine’s Building Blocks Catalogue ) highlight ongoing interest in dihydropyrimidinone derivatives for drug discovery, though specific studies on this compound remain sparse.

Preparation Methods

Core Dihydropyrimidinone Synthesis via Biginelli Reaction

The 3,4-dihydropyrimidin-4-one scaffold is typically constructed using a modified Biginelli reaction . Trichloroacetic acid (20 mol%) catalyzes the one-pot condensation of:

Conditions : Solvent-free, 70°C, 45–60 minutes.
Yield : 85–92% (Table 1).

Entry Aldehyde Product Yield (%) Reaction Time (min)
1 Furan-2-carbaldehyde 89 50

This method avoids chromatographic purification, with crystallization in ethanol yielding the 6-methyl-3,4-dihydropyrimidin-4-one intermediate.

Pyrazole Ring Formation via Cyclocondensation

The 5-amino-3-(furan-2-yl)-1H-pyrazole moiety is synthesized through regioselective cyclization :

  • Hydrazine hydrate (1.2 eq) reacts with 3-(furan-2-yl)-3-oxopropanenitrile in ethanol under reflux (6 hours).
  • Selective S-methylation with methyl iodide (1.1 eq) at 3°C, followed by warming to room temperature, yields the thioether intermediate.

Key Step : Microwave-assisted cyclization (175 W, 110°C, 10–12 minutes) enhances regioselectivity and reduces side products.

Coupling of Pyrazole and Dihydropyrimidinone Moieties

The final coupling employs amide bond formation or nucleophilic substitution :

Optimized Protocol :

Parameter Value
Coupling reagent TFFH (1.5 eq)
Base DIPEA (3 eq)
Temperature 0°C → RT

Microwave-Assisted Streamlining

Combining steps 2 and 3 under microwave irradiation (100°C, 15 minutes) reduces total synthesis time from 24 hours to 2.5 hours, with a 15% yield improvement.

Analytical Validation

  • ¹H NMR (250 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45 (d, J=3.6 Hz, 1H, furan-H), 6.65 (m, 2H, NH₂).
  • HPLC Purity : >98% (C18 column, MeOH/H₂O = 70:30).

Summary of Key Findings

  • The Biginelli reaction provides an efficient dihydropyrimidinone core (89% yield).
  • Microwave-assisted cyclization and coupling improve regioselectivity and efficiency.
  • TFFH-mediated amidation ensures reliable C–N bond formation.

Q & A

Q. What are the recommended synthetic routes for 2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one?

The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves:

  • Step 1: Synthesis of the pyrazole core using furan-2-carbaldehyde and hydrazine derivatives under acidic conditions to form 5-amino-3-(furan-2-yl)-1H-pyrazole .
  • Step 2: Coupling the pyrazole with a dihydropyrimidinone scaffold via nucleophilic substitution or cyclocondensation. For example, reacting 5-amino-3-(furan-2-yl)-1H-pyrazole with 6-methyl-3,4-dihydropyrimidin-4-one precursors (e.g., β-keto esters and urea derivatives) under microwave-assisted or reflux conditions .
    Key Optimization: Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and purify intermediates via column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H, ¹³C): Confirm the pyrazole and dihydropyrimidinone moieties. For example, pyrazole NH₂ protons appear as broad singlets at δ 5.2–5.5 ppm, while furan protons resonate at δ 6.3–7.2 ppm .
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~292.1 g/mol).
  • IR Spectroscopy: Identify carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation: Use fume hoods for synthesis due to potential exposure to volatile intermediates (e.g., furan derivatives).
  • Waste Disposal: Follow EPA guidelines for nitrogen-containing heterocycles, ensuring neutralization before disposal .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in pyrazole-pyrimidinone coupling. ICReDD’s methodology combines computational screening (e.g., Gaussian 16) with experimental validation to reduce trial-and-error approaches .
  • Solvent Optimization: Apply COSMO-RS simulations to predict solvent effects on reaction yield. Polar aprotic solvents (e.g., DMF) often enhance cyclization efficiency .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

  • Dynamic Effects: Investigate tautomerism in the dihydropyrimidinone ring using variable-temperature NMR. For example, slow exchange between keto-enol forms may cause peak broadening at room temperature .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure. Similar pyrazolopyrimidinones exhibit planar geometries with intramolecular hydrogen bonding (N–H···O) stabilizing the dihydropyrimidinone ring .

Q. What strategies improve yield in large-scale synthesis?

  • Reactor Design: Use continuous-flow reactors to enhance heat/mass transfer during cyclocondensation. ICReDD’s feedback loop integrates real-time process analytics (e.g., inline FTIR) to adjust parameters like residence time .
  • Catalysis: Screen transition-metal catalysts (e.g., CuI) for Suzuki-Miyaura coupling if aryl halides are intermediates .

Q. How does the furan substituent influence bioactivity in related compounds?

  • SAR Studies: Compare bioactivity of furan-substituted analogs vs. phenyl/thiophene derivatives. For example, furan’s electron-rich π-system enhances binding to kinase ATP pockets in pyrazolopyrimidinone-based inhibitors .
  • Metabolic Stability: Assess furan’s susceptibility to oxidative degradation using liver microsome assays. Methyl groups at C6 may sterically protect the furan ring .

Q. What environmental impact studies are relevant for this compound?

  • Degradation Pathways: Perform photolysis experiments under simulated sunlight (λ > 290 nm) to identify breakdown products (e.g., hydroxylated furans). LC-MS/MS can track intermediates .
  • Ecototoxicity: Use Daphnia magna assays to evaluate acute toxicity (EC₅₀). Pyrimidinone derivatives typically show moderate toxicity (EC₅₀ ~10–50 mg/L) due to nitrogenous byproducts .

Methodological Resources

  • Synthetic Protocols: Refer to Kanto Chemical’s catalog for β-keto ester precursors (e.g., ethyl acetoacetate, CAS 141-97-9) .
  • Computational Tools: ICReDD’s reaction path search software (e.g., GRRM) for modeling heterocyclic reactions .
  • Safety Guidelines: University chemical hygiene plans (e.g., 100% safety exam compliance for lab access) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 2
2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one

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